molecular formula C21H33N3O9S B12102089 N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

Cat. No.: B12102089
M. Wt: 503.6 g/mol
InChI Key: JSUQXDLAAYLMNS-UHFFFAOYSA-N
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Description

N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a complex organic compound with the molecular formula C21H33N3O9S and a molecular weight of 503.56642 g/mol This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a tetra-O-acetyl-beta-D-glucopyranosyl moiety linked via a thiourea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted glucopyranosyl-thiourea compounds.

Scientific Research Applications

N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The glucopyranosyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)thiourea
  • N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)thiourea

Uniqueness

N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is unique due to its specific stereochemistry and the presence of the beta-D-glucopyranosyl moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H33N3O9S

Molecular Weight

503.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[(2-aminocyclohexyl)carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)

InChI Key

JSUQXDLAAYLMNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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